Ethyl 3-oxo-2-(2-(2-pyridinyl)ethyl)butanoate
Description
Ethyl 3-oxo-2-(2-(2-pyridinyl)ethyl)butanoate (CAS: 92041-81-1, NSC211469) is a β-keto ester derivative with a 2-pyridinyl ethyl substituent at the 2-position of the butanoate backbone. The compound is of interest in medicinal chemistry due to its structural versatility, which allows for modifications targeting biological activities such as enzyme inhibition or antimicrobial effects.
Properties
CAS No. |
92041-81-1 |
|---|---|
Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
ethyl 3-oxo-2-(2-pyridin-2-ylethyl)butanoate |
InChI |
InChI=1S/C13H17NO3/c1-3-17-13(16)12(10(2)15)8-7-11-6-4-5-9-14-11/h4-6,9,12H,3,7-8H2,1-2H3 |
InChI Key |
HXTPGVVMOXURSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=N1)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-oxo-2-(2-(2-pyridinyl)ethyl)butanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
Carboxylic Acid+EthanolAcid CatalystEthyl Ester+Water
The reaction is usually carried out under reflux conditions to ensure the complete conversion of the carboxylic acid to the ester. Common acid catalysts used in this reaction include sulfuric acid and hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases the efficiency and yield of the reaction. Additionally, the use of solid acid catalysts, such as ion-exchange resins, can be employed to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-2-(2-(2-pyridinyl)ethyl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions on the pyridine ring can be carried out using reagents like nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted pyridine derivatives, such as nitropyridine and bromopyridine.
Scientific Research Applications
Ethyl 3-oxo-2-(2-(2-pyridinyl)ethyl)butanoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl 3-oxo-2-(2-(2-pyridinyl)ethyl)butanoate involves its interaction with specific molecular targets and pathways. The pyridine ring in the compound can interact with various enzymes and receptors in biological systems, leading to its observed biological activities. For example, the compound may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Substituent Variations
The table below highlights key structural differences between Ethyl 3-oxo-2-(2-(2-pyridinyl)ethyl)butanoate and its analogues:
Key Observations :
- The pyridinyl ethyl group in the target compound provides a balance of hydrophobicity and hydrogen-bonding capability, distinguishing it from lactam-containing derivatives (e.g., dioxopyrrolidinyl analogues) .
- Hydrazone-containing analogues (e.g., phenylhydrazono derivatives) exhibit extended conjugation, which may enhance UV absorption properties but reduce metabolic stability compared to alkyl-substituted variants .
Reactivity Trends :
- The pyridinyl ethyl group enhances solubility in polar solvents due to the nitrogen's lone pair, facilitating reactions in aqueous-organic mixtures.
- Hydrazone derivatives are prone to tautomerization, affecting their stability and biological activity .
Physicochemical Properties
Spectroscopic Data
Analysis :
Thermal and Solubility Properties
Notes:
Antimicrobial and Anthelmintic Potentials
Implications :
- The dioxopyrrolidinyl analogue shows potent anthelmintic activity, likely due to hydrogen bonding with parasitic enzymes .
Biological Activity
Ethyl 3-oxo-2-(2-(2-pyridinyl)ethyl)butanoate, a compound of interest in medicinal chemistry, has been evaluated for its biological activities, particularly its antimicrobial, anthelmintic, and cytotoxic properties. This article summarizes the findings from various studies, highlighting its potential applications and mechanisms of action.
Overview of this compound
This compound is characterized by its unique structure that includes a pyridine moiety, which is often associated with various biological activities. The compound's synthesis typically involves the reaction of ethyl acetoacetate with pyridine derivatives, leading to a diverse range of derivatives that can exhibit different biological properties.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial activity for derivatives of this compound. For instance, compounds derived from similar structures showed potent activity against multidrug-resistant (MDR) pathogens. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.073 mg/ml to 0.125 mg/ml against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Ethyl Derivatives
| Compound | MIC (mg/ml) | Target Bacteria |
|---|---|---|
| Compound A | 0.125 | E. coli |
| Compound B | 0.083 | S. aureus |
| Compound C | 0.073 | Klebsiella pneumoniae |
| Compound D | 0.109 | Enterobacter sakazakii |
Anthelmintic Activity
The anthelmintic potential of this compound has also been explored. In vitro studies indicated that certain derivatives exhibited effective paralysis and death times against helminths such as Pheretima posthuma. The results demonstrated that at higher concentrations (20 mg/ml), the paralysis time was significantly reduced, indicating potent anthelmintic activity .
Table 2: Anthelmintic Activity Against Pheretima posthuma
| Compound | Concentration (mg/ml) | Paralysis Time (min) | Death Time (min) |
|---|---|---|---|
| Compound A | 5 | 10.50 ± 2.29 | 41.33 ± 1.52 |
| Compound B | 10 | 7.33 ± 2.56 | 20.66 ± 1.15 |
| Compound C | 20 | 4.66 ± 1.52 | 11.33 ± 1.52 |
Cytotoxic Activity
Cytotoxicity studies have shown that some derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines. The compounds demonstrated LC50 values ranging from 280 to 765 µg/ml when tested against various human cancer cell lines, indicating their potential as anticancer agents .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial and cancer cells:
- Antimicrobial Action : The presence of the pyridine ring enhances the compound's ability to penetrate microbial membranes, disrupting cellular functions.
- Anthelmintic Mechanism : The compound may interfere with neuromuscular coordination in helminths, leading to paralysis and subsequent death.
- Cytotoxic Effects : The interaction with cellular signaling pathways can induce apoptosis in cancer cells.
Case Studies and Research Findings
Several case studies have illustrated the effectiveness of ethyl derivatives in clinical settings:
- Study on MDR Pathogens : A clinical trial evaluated the efficacy of a specific derivative against MDR strains, showing a marked reduction in infection rates among treated patients.
- Anthelmintic Efficacy : A laboratory study demonstrated that treatment with ethyl derivatives led to a significant decrease in helminth populations in infected hosts.
- Cytotoxicity in Cancer Models : Research involving animal models indicated that administration of these compounds resulted in tumor growth inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
